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Compound of Interest

Compound Name:
3-(3-Chloropropyl)-5-

methylisoxazole

CAS No.: 178396-19-5

Cat. No.: B068256

Get Quote

Abstract & Strategic Overview
WIN 63843 (Pleconaril) is a benchmark antipicornaviral agent that functions by binding to the

hydrophobic pocket within the VP1 capsid protein of rhinoviruses and enteroviruses. The

structural core consists of a 3,5-dimethyl-4-hydroxyphenyl pharmacophore linked to a 3-methyl-

5-isoxazolyl moiety via a propyl chain.

The synthetic efficiency of WIN 63843 and its derivatives hinges on the "Convergent Linker

Strategy." Rather than building the molecule linearly, the 5-(3-chloropropyl)-3-methylisoxazole

(the "Linker") is synthesized separately and coupled with various phenol cores. This modularity

allows for the rapid generation of derivatives by simply swapping the phenol partner.

Key Retrosynthetic Disconnection
The molecule is disconnected at the phenolic ether linkage, revealing two key precursors:
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The Electrophile: 5-(3-chloropropyl)-3-methylisoxazole.

The Nucleophile: 3-(3,5-dimethyl-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

Experimental Protocols
Module A: Synthesis of the "Linker" (5-(3-
chloropropyl)-3-methylisoxazole)
This step utilizes a [3+2] cycloaddition between a nitrile oxide (generated in situ) and a

functionalized alkyne. This method ensures high regioselectivity for the 3,5-disubstituted

isoxazole.

Reagents:

Acetaldoxime[1][2][3]

N-Chlorosuccinimide (NCS)

5-Chloro-1-pentyne[1][4]

Triethylamine (Et3N)

Solvent: DMF or Dichloromethane (DCM)

Protocol:

Chlorination (Hydroximoyl Chloride Formation):

Charge a reactor with Acetaldoxime (1.0 eq) and DMF (5 vol).

Cool to 0–5 °C.

Add NCS (1.1 eq) portion-wise over 1 hour, maintaining temperature <10 °C.

Mechanism:[5][6][7][8][9] This generates acetohydroximoyl chloride. Caution: Exothermic.

Stir for 2 hours at room temperature.
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Cycloaddition:

Cool the mixture to 0 °C.

Add 5-Chloro-1-pentyne (1.2 eq).

Add Et3N (1.2 eq) dropwise over 2 hours.

Critical Control Point: The slow addition of base generates the acetonitrile oxide species in

situ, which immediately reacts with the alkyne. High local concentrations of nitrile oxide

can lead to furoxan dimerization byproducts.

Allow to warm to room temperature and stir for 12 hours.

Workup:

Quench with water (10 vol) and extract with Ethyl Acetate (3x).

Wash organics with 1N HCl (to remove amine salts), water, and brine.

Dry over Na2SO4 and concentrate.[2]

Purification: Distillation under reduced pressure (bp ~110°C @ 5 mmHg) or silica gel

chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 65–75% Characterization: ^1H NMR should show the isoxazole proton

singlet at ~6.0 ppm and the characteristic propyl chloride triplets.

Module B: Synthesis of the Phenol Core
This module constructs the 1,2,4-oxadiazole ring on the phenol scaffold.

Reagents:

4-Hydroxy-3,5-dimethylbenzonitrile[10]

Hydroxylamine hydrochloride (NH2OH[1][4][11]·HCl)

Trifluoroacetic Anhydride (TFAA)
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Base: K2CO3, Pyridine

Protocol:

Amidoxime Formation:

Dissolve 4-Hydroxy-3,5-dimethylbenzonitrile (1.0 eq) in Ethanol.

Add NH2OH[1]·HCl (2.0 eq) and K2CO3 (2.0 eq).

Reflux for 6–12 hours until nitrile is consumed (monitor by TLC/HPLC).

Filter salts and concentrate to obtain the crude amidoxime.

Oxadiazole Cyclization:

Dissolve the crude amidoxime in Toluene or Pyridine.

Add TFAA (1.5 eq) dropwise at 0 °C.

Heat to reflux (if in Toluene) or 80 °C (if in Pyridine) for 3 hours.

Note: The phenol -OH may be trifluoroacetylated transiently but is hydrolyzed during

workup or requires a mild basic workup (MeOH/K2CO3) to deprotect.

Yield Expectation: 60–70% over two steps.

Module C: Convergent Coupling (The WIN 63843
Assembly)
The final step couples the Linker (Module A) with the Phenol (Module B).

Reagents:

Phenol Intermediate (from Module B)

Chloropropyl Isoxazole Linker (from Module A)

Potassium Carbonate (K2CO3) - Anhydrous, milled.
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Potassium Iodide (KI) - Catalyst (Finkelstein condition).

Solvent: DMF or Acetone.

Protocol:

Dissolve the Phenol (1.0 eq) in DMF (10 vol).

Add K2CO3 (2.5 eq) and stir for 30 mins to generate the phenoxide.

Add 5-(3-chloropropyl)-3-methylisoxazole (1.1 eq).

Add KI (0.1 eq) to catalyze the reaction (converts alkyl chloride to more reactive alkyl iodide

in situ).

Heat to 80 °C for 4–6 hours.

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[12]

Recrystallization: Ethanol or EtOH/Water mixture.

Target Data:

Appearance: White to off-white crystalline solid.

Purity: >98% (HPLC).

MS: [M+H]+ expected at m/z ~382.

Visualization of Synthetic Logic[14]
Scheme 1: Synthesis of the Isoxazole Linker
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Caption: Regioselective synthesis of the chloropropyl isoxazole linker via in situ nitrile oxide

generation.

Scheme 2: Convergent Assembly of WIN 63843
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Caption: Convergent coupling strategy allowing for rapid derivatization of the phenol moiety.

Troubleshooting & Optimization (Expertise &
Experience)
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Issue Probable Cause Corrective Action

Low Yield in Module A
Dimerization of nitrile oxide

(Furoxan formation).

Decrease the rate of Et3N

addition. Ensure high stirring

rate. Maintain low temperature

(0°C) during addition.

Regioisomer Contamination
Incorrect cycloaddition

pathway.

The reaction of nitrile oxides

with terminal alkynes is

generally 5-selective. Ensure

the alkyne is terminal (5-

chloro-1-pentyne).

Incomplete Coupling (Module

C)

Poor leaving group ability of

Chloride.

Ensure KI (Potassium Iodide)

is added.[4] The Finkelstein

reaction (Cl -> I) is crucial for

reasonable kinetics at 80°C.

O- vs N-Alkylation
Ambident nucleophile (if using

different heterocycles).

For the phenol, O-alkylation is

dominant with K2CO3. If using

an amide derivative, switch to

NaH/THF to control site

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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